1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Overview
Description
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is a complex organic compound featuring a spirocyclic structure with a methylsulfonyl group attached to the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] typically involves multiple steps, starting with the formation of the indoline core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides or sulfonic acids.
Reduction Products: Reduced indoline derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.
Industry: It may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in these interactions, influencing the compound's binding affinity and biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Spiro[indoline-3,4'-piperidine] derivatives
Methylsulfonyl-substituted indolines
Piperidine-based compounds
Properties
IUPAC Name |
1'-methylsulfonylspiro[1,2-dihydroindole-3,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-18(16,17)15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMGFDUARHXSNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)CNC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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